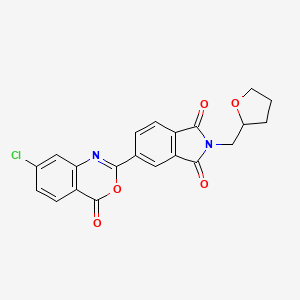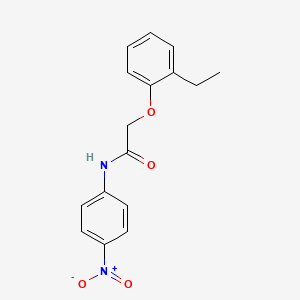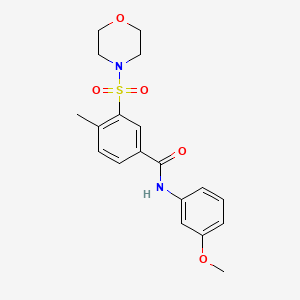![molecular formula C23H21ClN6OS B5237404 6-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5237404.png)
6-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a unique combination of pyrazole, triazine, and benzoxazepine moieties, which may impart interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine likely involves multiple steps, including the formation of the pyrazole ring, the triazine ring, and the benzoxazepine ring. Each of these steps would require specific reagents and conditions, such as:
Formation of the Pyrazole Ring: This could involve the reaction of a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Formation of the Triazine Ring: This might involve the cyclization of a suitable precursor, such as a diamine, with a nitrile or other electrophilic reagent.
Formation of the Benzoxazepine Ring: This could involve the cyclization of an appropriate ortho-substituted phenol with a suitable electrophile.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of the synthetic route to maximize yield and minimize costs. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
6-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine may undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the propylsulfanyl group could be oxidized to a sulfoxide or sulfone.
Reduction: The nitro groups, if present, could be reduced to amines.
Substitution: The chlorine atom in the pyrazole ring could be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride or palladium on carbon, and nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions used but could include sulfoxides, sulfones, amines, and substituted pyrazoles.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it might be investigated for its potential as a bioactive molecule, such as an enzyme inhibitor or receptor ligand.
Medicine
In medicine, it could be explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In industry, it might be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. If it acts as a receptor ligand, it might bind to the receptor and either activate or inhibit its signaling pathway.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other heterocyclic compounds with pyrazole, triazine, or benzoxazepine rings, such as:
Pyrazole Derivatives: Compounds like 3,5-dimethylpyrazole.
Triazine Derivatives: Compounds like melamine.
Benzoxazepine Derivatives: Compounds like clozapine.
Uniqueness
The uniqueness of 6-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine lies in its combination of these three heterocyclic moieties, which may impart unique chemical and biological properties not found in simpler compounds.
Properties
IUPAC Name |
6-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-3-propylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN6OS/c1-3-13-32-23-26-22-19(27-28-23)16-11-7-8-12-17(16)25-21(31-22)18-14(2)29-30(20(18)24)15-9-5-4-6-10-15/h4-12,21,25H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBTULCGEXGORR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=C(N(N=C4C)C5=CC=CC=C5)Cl)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 1-[3-(1H-imidazol-2-yl)benzoyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5237328.png)

![4-(3-methoxyphenyl)-1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5237342.png)
![(5Z)-5-[[3-chloro-5-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5237376.png)
![2-(4-tert-butylphenoxy)-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5237379.png)
![N-[(4-iodo-2-methylphenyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B5237382.png)

![1-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-4-(1-piperidinylmethyl)piperidine](/img/structure/B5237401.png)
![ethyl cyano[3-ethyl-5-(1-ethyl-2(1H)-quinolinylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B5237402.png)


![2,4-dichloro-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5237418.png)

![[1-[(3-chloro-4-fluorophenyl)sulfonyl]-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B5237424.png)
